BenchChemオンラインストアへようこそ!

5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

eNOS inhibition nitric oxide synthase vascular biology

This compound offers a differentiated 5-chloro-2-nitrobenzamide scaffold with a 2-oxopiperidin-1-yl glutarimide analog, enabling CRBN E3 ligase engagement for PROTAC/molecular glue research. Its distinct exit vector differs from lenalidomide/thalidomide, allowing unique ternary complex geometries. Demonstrates moderate eNOS inhibition (IC50=180nM), suitable for nitric oxide signaling studies. Commercially available at ≥90% purity, ensuring reproducible SAR campaigns and PROTAC linker attachment studies.

Molecular Formula C18H16ClN3O4
Molecular Weight 373.79
CAS No. 941919-07-9
Cat. No. B2419780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941919-07-9
Molecular FormulaC18H16ClN3O4
Molecular Weight373.79
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H16ClN3O4/c19-12-7-8-16(22(25)26)15(10-12)18(24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24)
InChIKeyOUWHHHPNZVAVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-07-9): Chemical Identity and Core Properties for Procurement Decision-Making


5-Chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-07-9) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₈H₁₆ClN₃O₄ and a monoisotopic mass of 373.0829337 Da [1]. The compound features a 5-chloro-2-nitrobenzamide core linked via an amide bond to a 3-(2-oxopiperidin-1-yl)phenyl moiety. Key computed physicochemical properties include an XLogP3 of 3, a topological polar surface area of 95.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is cataloged under PubChem CID 7687606 and is commercially available from screening compound suppliers at purities of ≥90% [1][2].

Why 5-Chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Replaced by Generic In-Class Analogs During Procurement


The 2-oxopiperidin-1-yl substituent on this compound is structurally analogous to the glutarimide ring found in cereblon (CRBN)-recruiting immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide [1]. This moiety is essential for engaging the CRBN E3 ubiquitin ligase complex, a mechanism exploited in both direct protein degradation and PROTAC design [2]. Minor structural variations—such as substitution pattern on the benzamide ring, halogen positioning, or the presence/absence of the nitro group—can drastically alter CRBN binding affinity, ternary complex formation, and downstream neo-substrate recruitment [2]. As a result, even closely related benzamide analogs that lack the precise 5-chloro-2-nitro substitution pattern cannot be assumed to replicate the binding profile of this compound, making generic substitution scientifically unjustified without matched comparative data. The following quantitative evidence, though limited in availability, highlights the known differentiation dimensions where data exist.

Product-Specific Quantitative Evidence Guide for 5-Chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-07-9): Comparator-Based Differentiation Data


Endothelial Nitric Oxide Synthase (eNOS) Inhibitory Potency vs. L-NIO: Cross-Study Comparable IC₅₀ Data

In a BindingDB entry curated by ChEMBL and sourced from Adolor, 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide inhibited human eNOS with an IC₅₀ of 180 nM when tested in insect SF9 cells after 1-hour incubation [1]. By comparison, the prototypical eNOS inhibitor L-NIO (N⁵-(1-iminoethyl)-L-ornithine) displays an IC₅₀ of approximately 500 nM against human eNOS under comparable enzymatic assay conditions [2]. This represents an approximately 2.8-fold greater potency for the target compound relative to L-NIO. Notably, a structurally distinct analog listed in BindingDB (BDBM50356485, CHEMBL1911894) showed an EC₅₀ exceeding 100 µM for eNOS inhibition in a HEK293 cell-based nitric oxide production assay [3], highlighting how specific structural features of the target compound contribute to enzymatic inhibitory activity.

eNOS inhibition nitric oxide synthase vascular biology

Structural Differentiation from Lenalidomide: 5-Chloro-2-Nitro Benzamide Core vs. Isoindolinone Glutarimide for CRBN-Directed Applications

The target compound contains a 2-oxopiperidin-1-yl substituent connected via a phenyl spacer to a 5-chloro-2-nitrobenzamide core. This architecture differs fundamentally from the isoindolinone-glutarimide scaffold of lenalidomide [1]. In lenalidomide, the glutarimide ring directly engages CRBN, while the isoindolinone moiety extends into the solvent-exposed region to mediate neo-substrate interactions [1]. In the target compound, the 2-oxopiperidine ring may serve a similar CRBN-engaging function, but the 5-chloro-2-nitrobenzamide group presents distinct hydrogen-bonding and steric features that could alter ternary complex geometry and neo-substrate degradation profiles [2]. An IC₅₀ of 216 nM was reported for a closely related CRBN-binding compound (BDBM50631622, CHEMBL5394825) in a NanoBRET target engagement assay in digitonin-permeabilized HEK293 cells [3]; however, this data point corresponds to a structurally distinct PROTAC-like molecule and not the target compound itself. For lenalidomide, CRBN binding affinity (Kd) is reported in the range of 1–5 µM as measured by surface plasmon resonance [4].

cereblon modulation PROTAC design targeted protein degradation

Computed Physicochemical Profile vs. Lenalidomide: Lipophilicity and Polar Surface Area Differentiation for Cell Permeability

Computed properties for 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide include an XLogP3 of 3.0 and a topological polar surface area (TPSA) of 95.2 Ų [1]. In comparison, lenalidomide has an XLogP3 of approximately -0.7 and a TPSA of approximately 92.5 Ų [2]. The target compound is thus approximately 3.7 log units more lipophilic than lenalidomide, which may confer enhanced passive membrane permeability while retaining a TPSA below the 140 Ų threshold associated with favorable oral bioavailability [3]. However, the presence of the nitro group may introduce metabolic liability not present in lenalidomide, representing a trade-off that must be considered in lead optimization.

physicochemical properties drug-likeness cell permeability

Best Research and Industrial Application Scenarios for 5-Chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-07-9)


Pharmacological Tool for eNOS Inhibition Studies Requiring Sub-Micromolar Potency

Based on the IC₅₀ of 180 nM against human eNOS [1], this compound may serve as a pharmacological tool in vascular biology and nitric oxide signaling research where moderate eNOS inhibitory potency is desired. Researchers studying endothelial dysfunction, hypertension, or angiogenesis may prefer this compound as a structurally distinct alternative to arginine-analog inhibitors like L-NIO (IC₅₀ ≈ 500 nM) to control for scaffold-dependent off-target effects [2].

CRBN-Recruiting PROTAC Ligand Design and Molecular Glue Discovery

The 2-oxopiperidin-1-yl moiety is structurally related to the CRBN-engaging glutarimide ring of IMiDs [3]. This compound may serve as a starting scaffold for the design of novel CRBN-recruiting PROTACs or molecular glues. Its differentiated benzamide core (5-chloro-2-nitro substitution) offers a distinct exit vector for linker attachment compared to the isoindolinone of lenalidomide or the phthalimide of thalidomide, potentially enabling unique ternary complex geometries [4].

Structure-Activity Relationship (SAR) Studies on Benzamide-Based Kinase or Enzyme Inhibitors

The compound's well-defined substitution pattern (chloro at position 5, nitro at position 2 on the benzamide ring) makes it a valuable reference point for medicinal chemistry SAR campaigns exploring halogen and nitro substituent effects on target binding. Its commercial availability at ≥90% purity enables reproducible SAR studies where the impact of systematic structural modifications can be quantitatively assessed [5].

Quote Request

Request a Quote for 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.